molecular formula C21H16N4O4S B14937790 methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B14937790
M. Wt: 420.4 g/mol
InChI Key: HOOIACJUGBOJRX-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a thiazole ring, and a phenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H16N4O4S/c1-29-20(28)17-18(13-7-3-2-4-8-13)30-21(24-17)23-16(26)11-25-12-22-15-10-6-5-9-14(15)19(25)27/h2-10,12H,11H2,1H3,(H,23,24,26)

InChI Key

HOOIACJUGBOJRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiazole ring and the phenyl group. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to inhibit certain enzymes, while the thiazole ring can interact with various receptors. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to the presence of both the quinazolinone and thiazole rings, which confer distinct chemical and biological properties. The combination of these two moieties in a single molecule enhances its potential for diverse applications in scientific research and drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A general approach includes:

  • Step 1: Condensation of 2-amino-5-phenylthiazole derivatives with chloroacetyl chloride in solvents like dioxane or ethanol, using triethylamine as a base to neutralize HCl byproducts .
  • Step 2: Coupling the thiazole intermediate with 4-oxoquinazolin-3(4H)-yl acetic acid via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3: Final esterification using methyl chloride or methanol under acidic conditions.
    Key Considerations: Solvent selection (polar aprotic solvents enhance reaction efficiency) and temperature control (20–25°C for exothermic steps) are critical to avoid side reactions .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
A combination of analytical techniques is required:

  • Elemental Analysis (EA): Compare experimental C/H/N/S percentages with theoretical values to confirm stoichiometry .
  • Spectroscopy:
    • FTIR: Identify key functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
    • NMR: ¹H/¹³C NMR should resolve signals for the quinazolinone ring (δ 7.5–8.5 ppm for aromatic protons) and thiazole methyl ester (δ 3.8–4.0 ppm for -OCH₃) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values in anticancer assays) be resolved?

Answer:
Contradictions often arise from assay conditions or structural variability. Mitigation strategies include:

  • Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel) and control for variables like serum concentration .
  • Structural Confirmation: Verify batch-to-batch consistency via X-ray crystallography or mass spectrometry to rule out degradation .
  • Mechanistic Studies: Perform kinase inhibition profiling to identify off-target effects that may skew activity .
    Example: A 2025 study resolved discrepancies in antifungal activity by correlating lipophilicity (logP) with membrane permeability using molecular dynamics simulations .

Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modular modifications to key pharmacophores:

  • Thiazole Core: Replace the 5-phenyl group with electron-withdrawing substituents (e.g., 4-F, 4-Br) to enhance electrophilic reactivity .
  • Quinazolinone Moiety: Introduce methyl or methoxy groups at position 4 to improve hydrogen bonding with target proteins (e.g., EGFR kinases) .
  • Ester Linkage: Test ethyl or propyl esters to evaluate hydrolysis stability in physiological conditions .
    Validation: Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis. For example, docking poses with EGFR (PDB: 1M17) revealed that 4-oxoquinazolinone interactions with Lys721 are critical for activity .

Advanced: What computational methods are recommended to elucidate the mechanism of action?

Answer:
Combine molecular modeling and cheminformatics:

  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess binding mode retention .
  • QSAR Models: Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed anticancer activity .
  • ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity, guiding in vivo experimental design .

Advanced: What challenges arise in scaling up synthesis, and how can they be addressed?

Answer:
Common challenges include:

  • Low Yield in Amide Coupling: Optimize stoichiometry (1.2:1 ratio of quinazolinone acetic acid to thiazole amine) and switch to flow chemistry for better heat/mass transfer .
  • Purification Complexity: Replace column chromatography with recrystallization (ethanol/DMF mixtures) for large-scale batches .
  • Byproduct Formation: Monitor reaction progress via in-situ IR to detect intermediates and adjust pH/temperature dynamically .

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